molecular formula C19H18ClN3O B5852399 3-(4-CHLOROPHENYL)-2,8,8-TRIMETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE

3-(4-CHLOROPHENYL)-2,8,8-TRIMETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE

Cat. No.: B5852399
M. Wt: 339.8 g/mol
InChI Key: VPJROGGKJGSCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]quinazolinone class, characterized by a fused bicyclic core. Key structural features include:

  • 2,8,8-Trimethyl groups: Methyl groups at positions 2 and 8 contribute to steric bulk and lipophilicity, which may influence solubility and reactivity.

While direct pharmacological data are absent, structural analogs suggest applications in uranium extraction (e.g., CPDHPQ in –6) or as ligands for biological targets (e.g., GABA receptors in ).

Properties

IUPAC Name

3-(4-chlorophenyl)-2,8,8-trimethyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-11-17(12-4-6-13(20)7-5-12)18-21-10-14-15(23(18)22-11)8-19(2,3)9-16(14)24/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJROGGKJGSCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-2,8,8-TRIMETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-2,8,8-TRIMETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the compound .

Scientific Research Applications

3-(4-CHLOROPHENYL)-2,8,8-TRIMETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer, anti-inflammatory, and analgesic properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-2,8,8-TRIMETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with key analogues:

Compound Name & Reference Core Structure Substituents Molecular Weight Key Properties/Applications
Target Compound Pyrazolo[1,5-a]quinazolinone 3-(4-ClPh), 2,8,8-trimethyl 339.8 (est.) Potential for metal ion extraction
CPDHPQ Pyrazolo[1,5-a]quinazolinone 2-(4-ClPh) 314.75 U(VI) extraction (90% efficiency at pH 2.5)
8k (Pyrazolo[4,3-c]quinolinone derivative) Pyrazolo[4,3-c]quinolinone 8-Cl, 2-(4-MeOPh) 326.07 GABA ligand (98.6% purity)
8-(4-ClPh)-3-(3,4-diMeOPh)-2-Me derivative Pyrazolo[1,5-a]quinazolinone 8-(4-ClPh), 3-(3,4-diMeOPh), 2-Me 447.90 Unknown (higher lipophilicity)

Key Observations

Substituent Effects on Metal Ion Extraction :

  • CPDHPQ (2-(4-ClPh)) achieves 90% U(VI) extraction at pH 2.5. The target compound’s 3-(4-ClPh) and methyl groups may enhance organic-phase solubility, though steric hindrance could reduce coordination efficiency.
  • highlights that electron-withdrawing groups (e.g., Cl) improve metal ion affinity, aligning with the target’s chloro-substituted phenyl group.

Synthetic Yields and Methods :

  • Analogues like 8k are synthesized with 71% yields via condensation reactions, while reports regioselective synthesis of 8,8-dimethyl derivatives. The target compound’s trimethyl groups may require optimized conditions for similar efficiency.

Pharmacological Potential: While 8k exhibits GABA receptor binding, the target compound’s structural similarity suggests unexplored CNS activity. However, current evidence focuses on extraction applications.

The target’s additional 2-methyl group may exacerbate this, favoring organic-phase applications.

Biological Activity

3-(4-Chlorophenyl)-2,8,8-trimethyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 323.81 g/mol
  • CAS Number : 1818885-28-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines and its interaction with metabotropic glutamate receptors (mGluRs).

Cytotoxicity Studies

A significant body of research has focused on the cytotoxic effects of pyrazolo[1,5-a]quinazoline derivatives. In a study evaluating the cytotoxicity of various derivatives against six cancer cell lines (A549, HT-29, MKN-45, U87MG, SMMC-7721, and H460), it was found that compounds containing the chlorophenyl group exhibited enhanced cytotoxicity. Specifically, compounds such as 10c and 10f showed the highest levels of inhibition due to the presence of the chlorine substituent on the aryl moiety .

CompoundCell Line TestedIC50 (µM)Remarks
10cA54915High inhibition
10fHT-2920High inhibition
12sU87MG25Moderate inhibition
ControlForetinib5Standard reference

Interaction with Metabotropic Glutamate Receptors

Research has also highlighted the role of this compound as a negative allosteric modulator for mGlu receptors. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo[1,5-a]quinazoline scaffold can lead to potent dual inhibitors of mGlu2 and mGlu3 receptors. These findings suggest potential therapeutic applications in neurological disorders .

The mechanism by which pyrazolo[1,5-a]quinazolin-6-one derivatives exert their biological effects is multi-faceted:

  • Cytotoxic Mechanism : The presence of electronegative groups like chlorine appears to enhance cell membrane permeability and induce apoptosis in cancer cells.
  • Receptor Modulation : As negative allosteric modulators, these compounds can alter receptor conformation and inhibit downstream signaling pathways associated with mGlu receptors.

Case Studies

  • Cytotoxic Effects on Lung Cancer Cells : In one study focusing on A549 cells, treatment with compound 10c resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates when compared to controls.
  • Neuroprotective Potential : Another study investigated the neuroprotective effects of these compounds in models of excitotoxicity. The results suggested that they could mitigate neuronal damage by modulating glutamate receptor activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-chlorophenyl)-2,8,8-trimethyl-pyrazolo[1,5-a]quinazolin-6-one?

  • The synthesis typically involves multi-step pathways, starting with condensation reactions of substituted aldehydes or ketones with hydrazine derivatives to form pyrazole intermediates. Subsequent cyclization using catalysts like acetic acid under reflux yields the fused quinazolinone core. Key steps include controlling reaction temperature (80–120°C) and optimizing solvent systems (e.g., ethanol or DMF) to enhance yield (70–85%) .
  • Methodological Tip : Use HPLC or TLC to monitor intermediate purity. Adjust stoichiometric ratios of reagents like 4-chlorophenylhydrazine and trimethyl-substituted diketones to minimize by-products .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–2.5 ppm), and the quinazolinone carbonyl (δ 165–170 ppm). Compare with DFT-calculated chemical shifts for validation .
  • IR Spectroscopy : Identify key functional groups, such as C=O stretching (1680–1700 cm⁻¹) and C-Cl vibrations (550–600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (MW ≈ 365 g/mol) via ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical values .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate electronic properties and reactivity patterns?

  • Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials, HOMO-LUMO gaps (~4.5 eV), and nucleophilic/electrophilic sites. Compare with crystallographic data (e.g., SHELXL-refined structures) to validate bond lengths and angles .
  • Case Study : A DFT study on a related pyrazoloquinazolinone revealed enhanced electrophilicity at the C-2 position, guiding functionalization strategies for bioactivity optimization .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Factor Analysis : Assess variations in assay conditions (e.g., cell lines, incubation times) and compound purity (≥95% by HPLC). For example, discrepancies in IC50 values (e.g., 10 µM vs. 50 µM) may arise from differences in serum content or solvent (DMSO vs. saline) .
  • SAR Studies : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships. Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .

Q. How does the compound’s solubility profile impact pharmacological testing?

  • Solubility Enhancement : Use co-solvents (PEG-400, cyclodextrins) or nanoformulation (liposomes) to improve aqueous solubility (<0.1 mg/mL in water). Measure logP (≈3.2) via shake-flask method to guide formulation design .
  • In Silico Prediction : Apply tools like SwissADME to estimate bioavailability and blood-brain barrier permeability, critical for CNS-targeted studies .

Key Challenges and Solutions

  • Crystallographic Refinement : Use SHELXL for high-resolution data (d ≤ 0.8 Å) to resolve disorder in trimethyl groups. Apply TWINABS for twinned crystals .
  • Biological Data Reproducibility : Standardize assay protocols (e.g., MTT assay incubation: 48h, 5% CO2) and validate via inter-laboratory studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.